N-Tallow-1,3-propylenediamine (CAS 12707-60-7, also commonly referenced under CAS 61791-55-7) is a specialized fatty diamine featuring both primary and secondary amine groups attached to a C16–C18 (tallow) alkyl chain . In industrial procurement, it is primarily evaluated for its cationic surfactant behavior in acidic media, its high charge density relative to monoamines, and its robust adsorption onto negatively charged surfaces such as silicates and metals . These baseline properties make it a critical precursor and functional additive for asphalt emulsifiers, mineral flotation collectors, corrosion inhibitors, and advanced tribological formulations.
Substituting N-tallow-1,3-propylenediamine with generic primary tallow amines or shorter-chain diamines frequently results in application failure [1]. In lubricant formulations, primary amines pack too densely on metal surfaces, sterically blocking co-additives from reaching the substrate, whereas the diamine structure allows optimal spacing for synergistic tribofilm formation [1]. In road paving, anionic emulsifiers fail entirely to adhere to siliceous aggregates, leading to pavement stripping, while shorter-chain diamines lack the necessary hydrophobicity (HLB balance) to maintain stable bitumen emulsions under shear [2].
In boundary lubrication testing, N-tallow-1,3-propylenediamine demonstrates a unique synergistic friction reduction when combined with molybdenum dithiocarbamate (MoDTC), unlike primary tallow amine (Armeen T) [1]. SEM-EDX analysis reveals that the primary amine packs too tightly on the metal surface, physically blocking MoDTC from forming a molybdenum disulfide (MoS2) tribofilm. In contrast, the diamine headgroup of N-tallow-1,3-propylenediamine prevents overly dense packing, allowing MoDTC to penetrate the boundary layer and form friction-reducing MoS2 sheets [1].
| Evidence Dimension | Friction reduction synergy and tribofilm sulfur content |
| Target Compound Data | N-Tallow-1,3-propylenediamine + MoDTC enables MoS2 sheet formation (high sulfur in tribofilm). |
| Comparator Or Baseline | Primary Tallow Amine + MoDTC blocks MoS2 formation (low sulfur in tribofilm, no friction improvement). |
| Quantified Difference | Diamine structure permits MoDTC surface access; primary monoamine completely inhibits it. |
| Conditions | Minitraction machine (MTM) testing with ZDDP and MoDTC. |
Lubricant formulators must procure the diamine variant to successfully unlock the friction-reducing benefits of Mo-based additives in engine oils.
When utilized as a dioleate salt, N-tallow-1,3-propylenediamine acts as a highly selective mixed cationic/anionic collector for the separation of feldspar (albite) from quartz [1]. At pH 2, quartz reaches its isoelectric point (~0 mV) and resists flotation. Conversely, feldspar maintains a negative zeta potential (-7.89 mV), allowing the doubly positively charged diamine species to selectively adsorb [1]. This differential adsorption achieves an albite recovery exceeding 85% from natural feldspar ore [1].
| Evidence Dimension | Zeta potential and selective flotation recovery |
| Target Compound Data | Feldspar exhibits a zeta potential of -7.89 mV at pH 2, enabling >85% flotation recovery via diamine adsorption. |
| Comparator Or Baseline | Quartz reaches an isoelectric point (~0 mV) at pH 2, preventing diamine adsorption and flotation. |
| Quantified Difference | >85% selective recovery of feldspar over quartz at pH 2. |
| Conditions | Hallimond tube flotation, pH 2, H2SO4 modifier. |
Procuring this specific diamine collector eliminates the need for highly toxic hydrofluoric acid (HF) in silicate mineral separation workflows.
For road construction, cationic bitumen emulsions formulated with 0.2% N-tallow-1,3-propanediamine (acidified to pH 2–3 with HCl) provide critical electrostatic adhesion to siliceous aggregates [1]. Anionic emulsions (formulated at pH 10–11) carry a negative surface charge that repels the negatively charged silica, resulting in poor adhesion and pavement stripping [1]. The tallow diamine confers a strong positive charge to the 66% bitumen dispersed phase, ensuring rapid curing and permanent bonding to the aggregate [1].
| Evidence Dimension | Emulsion pH and aggregate adhesion strength |
| Target Compound Data | Cationic emulsion (0.2% N-tallow-1,3-propanediamine, pH 2-3) yields strong adhesion to siliceous aggregates. |
| Comparator Or Baseline | Anionic emulsion (pH 10-11) yields poor adhesion and stripping on siliceous aggregates. |
| Quantified Difference | Shift from electrostatic repulsion (anionic) to strong electrostatic attraction (cationic diamine). |
| Conditions | 66% bitumen-in-water emulsion applied to siliceous stone. |
Paving contractors and asphalt formulators must select this cationic diamine to guarantee structural integrity when working with siliceous aggregates.
Based on its ability to sterically accommodate MoDTC at the boundary layer, N-tallow-1,3-propylenediamine is the preferred friction modifier in advanced lubricant formulations seeking to maximize MoS2 tribofilm formation [1].
Procured as a dioleate salt, this diamine is deployed in mining operations to selectively float feldspar from quartz at pH 2, bypassing the environmental and safety hazards of hydrofluoric acid-based separation [2].
The compound is a mandatory emulsifier for bitumen formulations applied to siliceous aggregates, where its positive charge density ensures rapid curing and prevents water-induced stripping [3].
Used as a synthetic precursor, equimolar mixtures of N-tallow-1,3-propylenediamine and N-oleyl-1,3-propylenediamine reacted with dicarboxylic acids yield unsymmetrical bis-amides with superior anti-corrosion properties for petroleum extraction equipment [4].